1-Pyrrolidinecarboxylic acid, 4-oxo-2-(3-thiazolidinylcarbonyl)-, 1,1-dimethylethyl ester, (2R)-
Overview
Description
“1-Pyrrolidinecarboxylic acid, 4-oxo-2-(3-thiazolidinylcarbonyl)-, 1,1-dimethylethyl ester, (2R)-” is a synthetic compound with the CAS number 1415908-67-6 . It has a molecular formula of C13H20N2O4S and a molecular weight of 300.37 g/mol .
Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 491.6±45.0 °C and a predicted density of 1.305±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is solid in form and white to off-white in color .Scientific Research Applications
Synthesis and Cardiotonic Activity
Research has demonstrated the synthesis of various esters, including ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which show potential cardiotonic activity. These compounds, tested for their effects on contractile activity and frequency rate of guinea-pig atria, have shown positive inotropic activity, although to a lesser degree compared to known compounds like milrinone. This indicates potential applications in developing new cardiotonic agents (Mosti et al., 1992).
Hypoglycemic Agents
A class of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids, with a variety of substituents, has been identified as oral hypoglycemic agents. This research suggests the possibility of utilizing similar compounds for the treatment of diabetes, highlighting their therapeutic potential beyond traditional nicotinic acid derivatives (Youngdale & Oglia, 1985).
Central Nervous System Effects
Derivatives of 1,2-dihydro-2-oxopyridine-5-carboxylic acids, including esters, amides, and substituted amides, have been synthesized and evaluated for their effects on the central nervous system (CNS). This research area opens up potential applications in CNS drug development, focusing on novel therapeutic agents for neurological conditions (Casola & Anderson, 1965).
Biocatalytic Resolutions
Studies have shown that chiral esters can be resolved kinetically using hydrolytic enzymes, demonstrating the utility of biocatalysis in producing enantiomerically pure compounds. This approach is particularly useful in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), highlighting the importance of biocatalysts in industrial chemistry (Chikusa et al., 2003).
Supramolecular Aggregation
Research on thiazolo[3, 2-a]pyrimidines has provided insights into their conformational features and supramolecular aggregation, which are crucial for understanding the molecular interactions and stability of these compounds. Such studies are important for the design of materials with specific properties and functionalities (Nagarajaiah & Begum, 2014).
Mechanism of Action
Target of Action
It is noted that this compound is used as an intermediate in the synthesis ofdipeptidyl peptidase IV (DPP-IV) inhibitors . DPP-IV is an enzyme responsible for breaking down incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
As an intermediate in the synthesis of dpp-iv inhibitors, it may contribute to the inhibition of the dpp-iv enzyme, thereby increasing the levels of incretin hormones and reducing blood glucose levels .
Biochemical Pathways
The compound is involved in the biochemical pathway related to the regulation of blood glucose levels. By inhibiting DPP-IV, the breakdown of incretin hormones is reduced, leading to an increase in their levels. Incretin hormones, such as GLP-1 and GIP, stimulate insulin secretion, inhibit glucagon secretion, and slow gastric emptying, all of which contribute to a decrease in blood glucose levels .
Pharmacokinetics
Its solubility in chloroform, dmso, and methanol is noted , which may influence its absorption and distribution.
Result of Action
The result of the action of this compound, as an intermediate in the synthesis of DPP-IV inhibitors, would be the reduction of blood glucose levels. This is achieved through the increased levels of incretin hormones due to the inhibition of DPP-IV .
Action Environment
Its storage temperature is noted to be between 2-8°c , suggesting that temperature could be a factor in its stability.
Properties
IUPAC Name |
tert-butyl 4-oxo-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(18)15-7-9(16)6-10(15)11(17)14-4-5-20-8-14/h10H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXKZRPRLJGLDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)N2CCSC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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